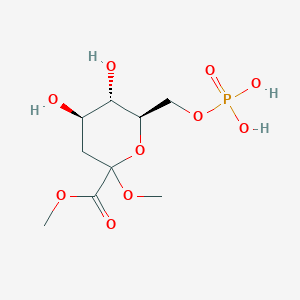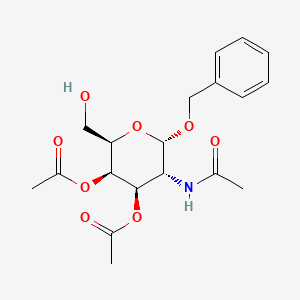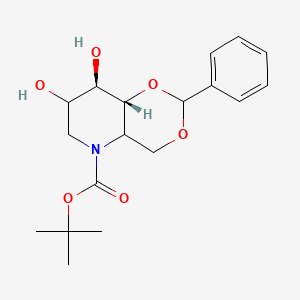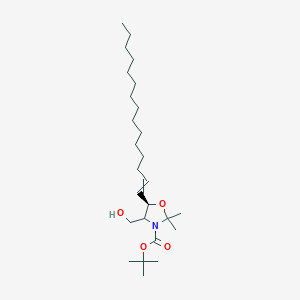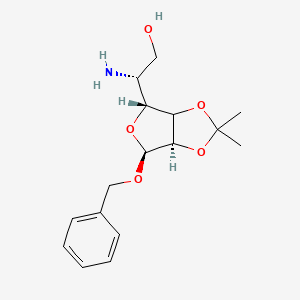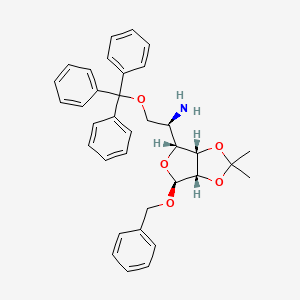![molecular formula C₁₀H₇N₃O₃ B1140234 Imidazolidinetrione, [(phenylmethylene)amino]- CAS No. 42839-64-5](/img/structure/B1140234.png)
Imidazolidinetrione, [(phenylmethylene)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Imidazolidinetrione, [(phenylmethylene)amino]-" refers to a class of chemical compounds that are derivatives of imidazolidines and imidazoles. These compounds have been studied for their diverse chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of imidazolines and imidazoles, such as "Imidazolidinetrione, [(phenylmethylene)amino]-," often involves the Michael addition of ethylene- or phenylene-diamines to allenic or acetylenic nitriles (Fomum, Landor, & Landor, 1974). Another method involves the reaction of (dimethylthiomethylene)-phenylacetonitriles with ethylenediamine, 1,3-diaminopropane, and 1,4-diaminobutane (Huang, Gan, & Wang, 1988).
Molecular Structure Analysis
The molecular structure of these compounds often exhibits a twisted phenyl group, as shown by crystal structure analysis. This twist can affect the tautomeric equilibrium between different molecular forms (Huang, Gan, & Wang, 1988).
Chemical Reactions and Properties
"Imidazolidinetrione, [(phenylmethylene)amino]-" derivatives can undergo various chemical reactions, leading to a range of products. For example, imine hydrolysis and condensation reactions can produce different imidazole compounds with varied substituents (Ammar et al., 2016). These reactions are influenced by factors such as substituents and reaction conditions.
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, can be affected by their molecular structure. For instance, the twisted phenyl group can influence the compound's interaction with solvents and its ability to form crystalline structures (Sakata et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular structure and substituents of the imidazolidine derivatives. Different substituents can lead to varying degrees of reactivity and potential for forming different types of chemical bonds (Sakata et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Imidazolidinetrione derivatives, including those with various substituents such as phenylmethyleneamino groups, have been extensively studied for their synthesis methods and potential biological activities. For instance, imidazolidinetriones have been synthesized through double Michael addition reactions involving ethylene- or phenylene-diamines and allenic or acetylenic nitriles. This method demonstrates the versatility of imidazolidinetriones in organic synthesis and their potential as intermediates in the production of various chemical compounds (Fomum, Landor, & Landor, 1974).
Antimicrobial and Antifungal Activities
Imidazolidinetriones and their derivatives have shown promising antimicrobial and antifungal activities. A study on 5-imino-4-thioxo-2-imidazolidinone derivatives with different aromatic substituents revealed significant activities against various bacterial and fungal strains. Some compounds, such as 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones, exhibited strong antimicrobial efficacy, highlighting the potential of imidazolidinetriones in developing new antimicrobial agents (Ammar et al., 2016).
Herbicidal Applications
The structural flexibility of imidazolidinetriones has also been exploited in the search for new herbicidal compounds. A study focusing on the variation of substituents on the imidazolidinetrione ring found that certain derivatives exhibit good herbicidal activity, particularly against velvetleaf. This suggests that imidazolidinetriones could be a valuable scaffold for the development of new herbicides (Li et al., 2013).
Safety And Hazards
“Imidazolidinetrione, [(phenylmethylene)amino]-” is not intended for human or veterinary use and is used for research purposes only.
Direcciones Futuras
Imidazole and benzimidazole bioactive heterocycles have been the focus of recent advances in drug development . The development of drugs based on these heterocycles is an increasingly active and attractive topic of medicinal chemistry . This highlights the potential for future research and development in this area .
Propiedades
IUPAC Name |
1-(benzylideneamino)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLKOIIYHZAID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazolidinetrione, [(phenylmethylene)amino]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




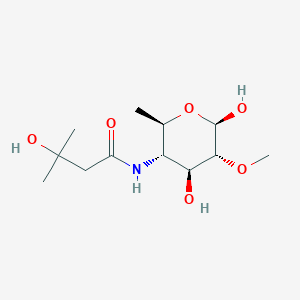


![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
